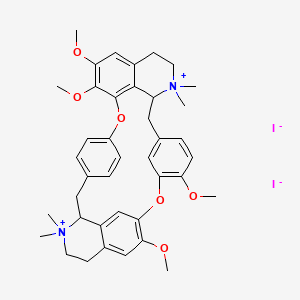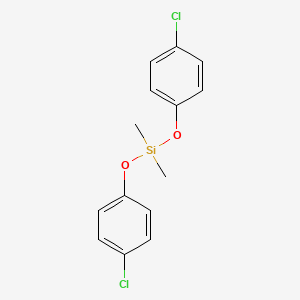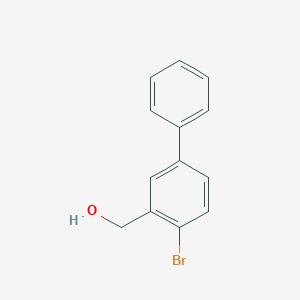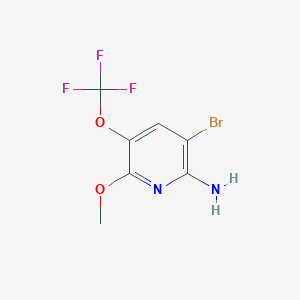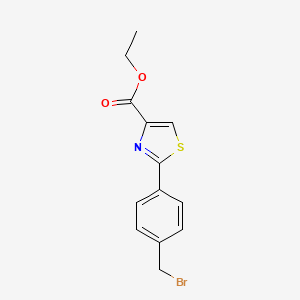
2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester: is an organic compound that features a thiazole ring and a bromomethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester typically involves the bromination of a precursor compound followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The thiazole ring can be constructed through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Acidic or Basic Hydrolysis: Used for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Carboxylic Acid: Resulting from ester hydrolysis.
Applications De Recherche Scientifique
Chemistry: 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester is used as an intermediate in organic synthesis, particularly in the construction of more complex thiazole derivatives .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in medicinal chemistry for their biological activities. They can act as enzyme inhibitors, antimicrobial agents, and more .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic properties due to the presence of the thiazole ring .
Mécanisme D'action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester largely depends on its application. In biological systems, the thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The bromomethyl group can also participate in covalent bonding with biological targets, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
4-Bromomethylphenylboronic acid pinacol ester: Shares the bromomethylphenyl group but differs in the functional groups attached to the phenyl ring.
2-[4-(Bromomethyl)phenyl]propionic acid: Similar in structure but has a propionic acid group instead of a thiazole ring.
Uniqueness: The presence of both the thiazole ring and the bromomethylphenyl group in 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H12BrNO2S |
|---|---|
Poids moléculaire |
326.21 g/mol |
Nom IUPAC |
ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7H2,1H3 |
Clé InChI |
DDOVJWUNSWZMAD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

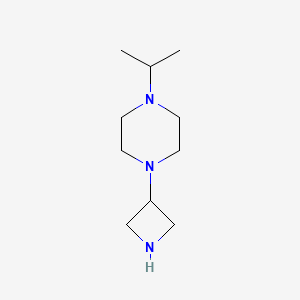
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
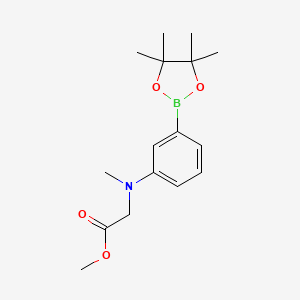
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
